N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
“N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C13H19BN2O4 . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The compound can be synthesized through nucleophilic and amidation reactions . In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Molecular Structure Analysis
The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .Physical and Chemical Properties Analysis
The compound has a molecular weight of 278.11 g/mol . It has 1 hydrogen bond donor count, 5 hydrogen bond acceptor count, and 2 rotatable bond count . The topological polar surface area is 76.3 Ų .Scientific Research Applications
Synthesis and Structural Characterization
In scientific research, the synthesis and structural characterization of compounds related to N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are of significant interest. Wu et al. (2021) focused on synthesizing related compounds and characterizing their structure through spectroscopy and X-ray diffraction, supported by DFT calculations for comparative analysis of spectroscopic data and molecular structure optimization (Wu, Chen, Chen, & Zhou, 2021). Similarly, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings, confirming their structures through various spectroscopic techniques and X-ray diffraction, while employing DFT for further investigation of molecular structures and physicochemical properties (Huang et al., 2021).
Detection of Hydrogen Peroxide Vapor
The application in detection of hydrogen peroxide vapor is another area of interest. Fu et al. (2016) highlighted the synthesis of derivatives of this compound for efficient deboration reactions, which improved the sensing performance of borate to hydrogen peroxide vapor. This research indicates the potential for using such compounds in sensitive explosive detection, especially for peroxide-based explosives (Fu et al., 2016).
Fluorescence Probes
Lampard et al. (2018) explored the synthesis of boronate ester fluorescence probes for the detection of hydrogen peroxide. The study showed different fluorescence responses of these compounds towards hydrogen peroxide, indicating their potential use in diverse sensing applications (Lampard et al., 2018).
Electrochromic Materials
Li et al. (2017) researched the synthesis and characterization of novel materials incorporating similar structures for potential use in electrochromic applications. These materials exhibited outstanding optical contrasts and fast switching speeds, making them suitable for applications in NIR regions (Li, Liu, Ju, Zhang, & Zhao, 2017).
Solar Cell Applications
Liu et al. (2016) synthesized arylamine derivatives linked with different moieties for use in perovskite solar cells. These compounds showed better thermal stability and good hole extraction ability, demonstrating their efficacy as hole transporting materials for stable perovskite solar cells (Liu, Kong, Tan, Cheng, Chen, Yu, Guo, Chen, Yao, & Dai, 2016).
Mechanism of Action
Pharmacokinetics
The physicochemical properties such as water solubility and lipophilicity, which can influence the compound’s bioavailability, have been reported . The compound has a water solubility of 0.0427 mg/ml and a consensus Log P o/w (partition coefficient between octanol and water, a measure of lipophilicity) of 0.96 .
Future Directions
The compound has potential applications in the field of drug delivery. The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
Biochemical Analysis
Biochemical Properties
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an additive in electrolyte solutions to optimize electrode-electrolyte interfaces . It interacts with various enzymes and proteins, inducing the decomposition of PF6- to form a dense and robust LiF-rich solid electrolyte interface (SEI), which is essential for inhibiting lithium dendrite growth . Additionally, it aids in the formation of highly Li+ conductive Li3N and LiBO2, enhancing Li+ transport through SEI and cathode electrolyte interface (CEI) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by enhancing the stability and conductivity of electrolyte interfaces, which is critical for maintaining cellular homeostasis in electrochemical cells . This compound also impacts cell signaling pathways and gene expression by modulating the ionic environment within cells, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an electrolyte additive, inducing the decomposition of PF6- to form a robust SEI . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular function . The compound’s ability to form highly conductive Li3N and LiBO2 further enhances its molecular efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and resistance to degradation, maintaining its efficacy in optimizing electrode-electrolyte interfaces over extended periods . Long-term studies have shown that it continues to enhance cellular function and stability in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively enhances electrolyte interface stability and conductivity . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role in forming Li3N and LiBO2 highlights its impact on metabolic processes, particularly in enhancing Li+ transport and stability within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, optimizing its efficacy in enhancing electrolyte interface stability and conductivity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures its optimal interaction with biomolecules and enhances its overall biochemical efficacy .
Properties
IUPAC Name |
N-methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-5)11(8-9)16(17)18/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOIYOHQFNGBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675054 | |
Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956821-93-5 | |
Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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